m-PEG8-acid

ADC Linker Aggregation

High-DAR ADC programs frequently encounter aggregation and poor pharmacokinetics when using polydisperse PEGs or suboptimal spacer lengths. m-PEG8-acid (MW ~412.5, ≥95%) is a monodisperse, non-cleavable PEG8 linker with a terminal propionic acid moiety, delivering a defined ~3.2-3.5 nm spacer for precise conjugate architecture. • Enables DAR ≥8 ADC constructs with mitigated aggregation vs. PEG4 or non-PEG linkers • Provides batch-to-batch consistency as a discrete PEG (dPEG) - critical for pharmaceutical development • Terminal -COOH activated via EDC/HATU for stable amide bioconjugation • Standard pack sizes from 50 mg to 5 g; bulk/custom synthesis available on request

Molecular Formula C18H36O10
Molecular Weight 412.5 g/mol
Cat. No. B609292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-acid
Synonymsm-PEG8-acid
Molecular FormulaC18H36O10
Molecular Weight412.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20)
InChIKeyJHUSQXBQANBSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-acid Technical Baseline: A Monodisperse PEG8 Carboxylic Acid Linker for Bioconjugation


m-PEG8-acid (CAS 1093647-41-6, MW ~412.5 g/mol, purity ≥95%) is a monodisperse polyethylene glycol (PEG) derivative composed of a methoxy-capped linear chain of eight ethylene oxide units terminated by a propionic acid moiety . This discrete, non-cleavable linker provides a defined spacer arm of approximately 3.2–3.5 nm, enabling precise control over conjugate architecture. The terminal carboxylic acid is activated by carbodiimides (e.g., EDC) or aminium reagents (e.g., HATU) for stable amide bond formation with primary amines [1]. As a discrete PEG (dPEG®) compound, it lacks the polydispersity of polymeric PEGs, ensuring batch-to-batch consistency critical for pharmaceutical development [2]. The PEG8 spacer confers aqueous solubility and reduces non-specific biomolecular interactions, making it a core reagent in antibody-drug conjugate (ADC) linker synthesis, PROTAC design, and surface passivation .

Why m-PEG8-acid Cannot Be Trivially Substituted: The Critical Role of Discrete PEG Spacer Length in Conjugate Performance


m-PEG8-acid is not a generic PEG linker; its specific eight-unit spacer length is a critical determinant of conjugate physicochemical and biological properties. Systematic studies comparing PEG4, PEG8, and PEG12 linkers in ADCs demonstrate that the PEG chain length directly modulates hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profile [1]. Shorter linkers like PEG4 fail to provide sufficient shielding of hydrophobic payloads, leading to increased aggregation at high drug-to-antibody ratios (DAR). Conversely, longer linkers like PEG12, while reducing aggregation, can alter in vivo tolerability and are more challenging to synthesize with high monodispersity [2]. Furthermore, in targeted radionuclide therapy, PEG spacer length significantly impacts tumor-to-kidney ratios, a key safety parameter [3]. Substituting m-PEG8-acid with an m-PEG4-acid or m-PEG12-acid is therefore not a neutral exchange; it carries quantifiable consequences for aggregation stability, PK exposure, and therapeutic index. Procurement decisions must be guided by the specific length-dependent performance data, not merely the presence of a 'PEG spacer'.

m-PEG8-acid Differential Performance Evidence: Head-to-Head Data vs. PEG4, PEG12, and No-PEG Linkers


ADC Aggregation Propensity: PEG8 Reduces High-DAR Aggregates vs. PEG4

In a controlled study of DAR8-ADCs (Trastuzumab-MMAE) synthesized with pendant-type cleavable PEG linkers, the PEG8 linker exhibited significantly lower aggregate content compared to the PEG4 linker. Aggregation was monitored by native size-exclusion chromatography (SEC) under accelerated stability conditions (40°C in formulation buffer). Increasing PEG chain length from 4 to 8 units correlated with a decrease in aggregate formation [1].

ADC Linker Aggregation

ADC Pharmacokinetic Profile: PEG8 and PEG12 Outperform PEG4 and No-PEG Linkers

In vivo pharmacokinetic (PK) evaluation of DAR8-ADCs in mouse models demonstrated that conjugates bearing PEG8 and PEG12 linkers exhibited superior PK profiles compared to those with PEG4 linkers or DAR4-ADCs lacking a PEG spacer. The study directly compared DAR8-ADCs with PEG4, PEG8, and PEG12 linkers against a DAR4 control without PEG [1].

ADC Pharmacokinetics Linker

ADC In Vivo Antitumor Efficacy: DAR8-ADCs with PEG8 Achieve Stronger Activity than DAR4 Controls

In vivo antitumor activity studies in HER2+ xenograft models revealed that DAR8-ADCs utilizing PEG8 and PEG12 linkers demonstrated stronger tumor growth inhibition compared to DAR4-ADCs without PEG linkers. This efficacy advantage correlated with the improved PK profiles observed for the PEG8 and PEG12 constructs [1].

ADC Efficacy Xenograft

Radioligand Tumor Targeting: PEG4 and PEG6 Linkers Yield Superior Tumor-to-Kidney Ratios vs. PEG12

While this study did not include an exact PEG8 analog, it provides critical class-level inference for the optimal PEG spacer length in peptide-based radiopharmaceuticals. In a study of ¹⁷⁷Lu-labeled bombesin antagonists, PEG4 and PEG6 conjugates exhibited superior tumor-to-kidney ratios compared to the PEG12 analog at 4 hours post-injection (7.8 and 9.7 vs. not reported for PEG12). This demonstrates that intermediate-length PEG spacers (like PEG8) are likely to provide an optimal balance between tumor uptake and renal clearance, a key safety metric for radiotherapeutics [1].

Radioligand Biodistribution PEG Spacer

Discrete Monodispersity: m-PEG8-acid Ensures Batch-to-Batch Consistency vs. Polydisperse PEGs

m-PEG8-acid is a discrete, single-molecular-weight compound (MW = 412.5 g/mol) as opposed to polydisperse PEG reagents which consist of a mixture of chain lengths [1]. This discrete nature eliminates the analytical variability and lot-to-lot inconsistency inherent to polydisperse PEGs. Each batch of m-PEG8-acid can be characterized to >95% purity by a single HPLC peak and a clean NMR spectrum, whereas polydisperse PEGs exhibit broad, unresolved peaks [2].

Monodispersity Analytical QC

m-PEG8-acid Optimal Deployment Scenarios: Where Quantitative Differentiation Drives Project Success


High-DAR Antibody-Drug Conjugate (ADC) Development

Based on direct comparative evidence, m-PEG8-acid is the linker of choice for ADC programs aiming for drug-to-antibody ratios (DAR) of 8 or higher. The evidence demonstrates that m-PEG8-acid effectively mitigates the aggregation and poor PK associated with high payload loading, unlike shorter PEG4 linkers or no-PEG constructs [1]. Its use enables the development of high-potency ADCs with improved stability and pharmacokinetic profiles, directly addressing a key challenge in next-generation ADC design.

PROTAC Linker Optimization for Ternary Complex Formation

m-PEG8-acid is a standard building block for synthesizing PROTACs where an intermediate-length, flexible spacer is required to bridge the E3 ligase ligand and the target protein ligand. The PEG8 length (approx. 3.5 nm) provides an empirical 'sweet spot' for accommodating diverse ternary complex geometries without excessive flexibility that could reduce degradation efficiency [2]. Its discrete nature ensures that the synthesized PROTAC is a single, well-defined chemical entity, a critical requirement for mechanistic studies and lead optimization .

Surface Passivation of Nanoparticles and Biosensors

For applications requiring the reduction of non-specific protein adsorption on surfaces (e.g., magnetic nanoparticles, quantum dots, SPR chips), m-PEG8-acid provides an optimal dense brush layer . The 8-unit PEG chain offers sufficient length to effectively shield underlying hydrophobic surfaces while maintaining a compact hydrodynamic radius that does not overly dilute surface functional groups. This balance is critical for maximizing signal-to-noise ratios in biosensing and ensuring colloidal stability in biological media.

Peptide and Small Molecule PEGylation for Improved Solubility and Half-Life

When PEGylating hydrophobic peptides or small molecule drugs to improve aqueous solubility and reduce renal clearance, m-PEG8-acid provides a discreet, intermediate-length PEG chain. This is particularly advantageous when extensive PEGylation (e.g., with PEG2000) would result in an unacceptably high molecular weight and potential vacuolation risks [3]. The m-PEG8-acid modification can significantly enhance solubility in PBS or cell culture media while adding only ~412 Da to the parent compound's mass, a favorable trade-off for maintaining potency and cellular permeability.

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